BenchChemオンラインストアへようこそ!

1-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimisation

1-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS 1203661-53-3) is a heterocyclic primary amine belonging to the 4,5,6,7-tetrahydro-1H-indazol-4-amine scaffold class, substituted at the N1 position with a 3-(trifluoromethyl)phenyl group. It possesses a single defined chiral centre at the C4 carbon bearing the amine.

Molecular Formula C14H14F3N3
Molecular Weight 281.28 g/mol
CAS No. 1203661-53-3
Cat. No. B11841027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
CAS1203661-53-3
Molecular FormulaC14H14F3N3
Molecular Weight281.28 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)N(N=C2)C3=CC=CC(=C3)C(F)(F)F)N
InChIInChI=1S/C14H14F3N3/c15-14(16,17)9-3-1-4-10(7-9)20-13-6-2-5-12(18)11(13)8-19-20/h1,3-4,7-8,12H,2,5-6,18H2
InChIKeyLRTHPBKGLBFENV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS 1203661-53-3): Core Structural and Physicochemical Baseline for Procurement Specification


1-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS 1203661-53-3) is a heterocyclic primary amine belonging to the 4,5,6,7-tetrahydro-1H-indazol-4-amine scaffold class, substituted at the N1 position with a 3-(trifluoromethyl)phenyl group. It possesses a single defined chiral centre at the C4 carbon bearing the amine [1]. Computed physicochemical descriptors include a molecular weight of 281.28 g/mol, calculated XLogP3-AA of 2.5, topological polar surface area of 43.8 Ų, hydrogen bond donor count of 1, acceptor count of 5, and a single rotatable bond [1]. The compound is commercially available from multiple suppliers, typically at purities of 95–98%, and is primarily positioned as a research building block or screening library component .

Why 1-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine Cannot Be Simply Replaced by Other N1-Aryl Tetrahydroindazol-4-amine Isomers or Analogues


Generic substitution among N1-aryl-4,5,6,7-tetrahydro-1H-indazol-4-amines is unwarranted because the electronic nature and spatial orientation of the aryl substituent fundamentally control the amine's basicity, hydrogen-bonding geometry, and metabolic susceptibility. The meta-trifluoromethyl group exerts an electron-withdrawing inductive effect that is distinct from para-trifluoromethyl or non-fluorinated analogues, resulting in a different pKa of the primary amine and altered dipole vector orientation . This one-carbon positional shift of the –CF3 substituent can change the compound's recognition by enzymes and transporters, impacting pharmacokinetic profiles even when computed logP and TPSA values appear identical [1]. Furthermore, the tetrahydroindazole ring itself is non-aromatic, and substitution at N1 directly influences the conformational equilibrium of the saturated ring, which in turn affects the presentation of the pharmacophoric amine [2]. Without head-to-head comparative data, researchers and procurement specialists must recognize that structural similarity does not guarantee functional equivalence.

Quantitative Differentiation Evidence for 1-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine Relative to Closest Structural Comparators


Meta- vs. Para-CF3 Substitution: Divergent Predicted pKa and Hydrogen-Bonding Acceptor Characterisation

The 3-CF3 isomer of the target compound is predicted to exhibit a lower pKa for the primary amine compared to the 4-CF3 isomer and non-fluorinated analogues, due to the stronger electron-withdrawing inductive effect at the meta position. This translates to a lower fraction of protonated amine at physiological pH, potentially affecting solubility and permeability. The hydrogen bond acceptor count is 5 for both isomers, but the spatial distribution of the acceptor sites (N1 and N2 of the indazole ring, and the three fluorine atoms) differs due to the relative geometry of the CF3 group [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimisation

Chiral Centre at C4: Racemic vs. Enantiopure Procurement and Impact on Biological Recognition

The target compound contains one undefined stereocentre at the C4 position bearing the primary amine. The commercially available form is achiral (racemic) unless specifically synthesised as a single enantiomer. In contrast, many vendor-offered analogues are explicitly marketed as the (S)-enantiomer (e.g., (4S)-4,5,6,7-tetrahydro-1H-indazol-4-amine, CAS not specified) [1]. For biological target engagement where the amine makes a critical hydrogen bond, the stereochemistry can determine the difference between agonism and antagonism. No quantitative binding data for the individual enantiomers of this specific compound are available, but class-level precedence from tetrahydroindazole Hsp90 inhibitors demonstrates that the (S)-enantiomer is the eutomer [2].

Medicinal Chemistry Stereochemistry Drug Discovery

Computed Lipophilicity and Topological Polar Surface Area Parity Masks Distinct Hydrogen-Bonding Geometry

The target compound and its para-CF3 isomer both exhibit an identical computed XLogP3-AA of 2.5 and TPSA of 43.8 Ų [1][2]. However, the vector direction of the hydrogen bond acceptors (fluorine atoms) relative to the amine donor differs due to the meta- vs. para-substitution pattern. This is reflected in the distinct InChIKeys (LRTHPBKGLBFENV-N vs. FHSZQPWTVCJEHN-UHFFFAOYSA-N) and implies different 3D pharmacophoric fingerprints. Quantitative comparison using 3D similarity metrics (e.g., ROCS Shape Tanimoto) would reveal this difference, but such data are not publicly available. The parity of 2D descriptors erroneously suggests interchangeability, underscoring the need for 3D profiling in SAR campaigns.

ADME Prediction Physicochemical Profiling Medicinal Chemistry

Absence of Direct Biological Annotation Contrasts with Annotated Tetrahydroindazole Analogues in Leishmaniasis and Cancer

No quantitative biological activity data (IC50, EC50, Ki) are publicly available for the target compound. In contrast, closely related tetrahydroindazole scaffolds have demonstrated potent activity: SNX-2112 (a 6,6-dimethyl-4-oxo tetrahydroindazole) inhibits Hsp90 with an IC50 of ~30 nM and shows antiproliferative activity against MCF-7 (IC50 = 16 nM) and SW620 (IC50 = 19 nM) [1]; compound 1 in the antileishmanial series showed an EC50 of 1.2 µM against Leishmania donovani axenic amastigotes [2]. The target compound's lack of annotation makes it a pristine scaffold for de novo phenotypic screening and chemical biology, where its unique 3-CF3 substitution and free amine handle offer advantages for subsequent derivatisation.

Neglected Tropical Diseases Hsp90 Inhibition Phenotypic Screening

Optimal Research and Industrial Use Cases for 1-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine Based on Structural and Physicochemical Differentiation


Systematic Structure-Activity Relationship (SAR) Exploration of N1-Aryl Substitution Effects in Tetrahydroindazole-Based Lead Series

The distinct electronic character of the meta-CF3 group relative to para-CF3, chloro, methyl, or unsubstituted phenyl analogues makes this compound a critical tool for constructing SAR matrices. Medicinal chemists can use the compound to probe the optimal electron-withdrawing strength and position required for target engagement, particularly when the amine at C4 is retained as a key pharmacophoric element [1]. The predicted pKa difference (~0.3–1.0 log units lower for meta-CF3) can be exploited to correlate amine basicity with cellular potency or selectivity .

Enantioselective Synthesis and Chiral Chromatography Method Development

The presence of a single stereocentre makes this compound suitable for developing enantioselective synthetic routes or chiral separation methods. Procurement of the racemic mixture can serve as a test case for evaluating asymmetric amination or biocatalytic resolution strategies, with the resulting enantiomers potentially exhibiting divergent biological profiles as observed for related tetrahydroindazole Hsp90 inhibitors [2].

De Novo Phenotypic Screening in Neglected Tropical Disease and Oncology Panels

Given the lack of prior biological annotation, the compound represents a pristine scaffold for unbiased phenotypic screening. Its structural resemblance to the antileishmanial tetrahydroindazole series (e.g., compound 1, EC50 1.2 µM vs. L. donovani) and Hsp90 inhibitor SNX-2112 suggests potential for repurposing, but its unique 3-CF3 substitution and free amine may confer selectivity advantages over the 4-oxo or 6,6-dimethyl analogues [3]. Researchers can use it as a starting point for fragment-based or diversity-oriented synthesis campaigns.

Computational Chemistry and 3D Pharmacophore Modelling Benchmarking

The compound's 2D descriptor parity with its para-isomer (XLogP3 = 2.5, TPSA = 43.8 Ų) but distinct 3D electrostatic potential surface makes it an excellent test case for validating 3D similarity methods (e.g., ROCS, EON) and for training machine learning models to distinguish positional isomers based on quantum mechanical descriptors [1][4].

Quote Request

Request a Quote for 1-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.